molecular formula C21H16N2O5 B2666919 2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile CAS No. 371925-36-9

2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile

Cat. No. B2666919
CAS RN: 371925-36-9
M. Wt: 376.368
InChI Key: ZURZUEVTMFHGFH-UHFFFAOYSA-N
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Description

This compound is a unique chemical with the linear formula C20H22N2O4 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers . The buyer assumes responsibility to confirm product identity and/or purity .


Synthesis Analysis

Polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives, such as the compound , are very important heterocyclic compounds with a wide range of interesting biological activities . The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst .


Chemical Reactions Analysis

The synthetic strategies for the preparation of 2-amino-4H-pyran-3-carbonitriles, which include the compound , have been described in various studies . These strategies are based on the type of catalyst used in the reactions .

Scientific Research Applications

Synthesis and Structural Analysis

  • This compound is synthesized using various chemical reactions, demonstrating the compound's versatile nature in chemical synthesis. For example, derivatives of this compound have been synthesized starting from similar chromene derivatives, using catalysis by KF-montmorillonite or other methods. These processes often involve multicomponent reactions, highlighting the compound's role in facilitating complex chemical synthesis (Shi, Wu, Zhuang, & Zhang, 2004) (Mohammed, 2017).

Crystallographic Studies

  • The crystal structures of various derivatives of this compound have been extensively studied, revealing details about their molecular and crystallographic properties. These studies are crucial for understanding the physical and chemical characteristics of these compounds, which can be fundamental in applications such as material science and drug design (Sharma et al., 2015).

Electrocatalytic Applications

  • This compound has been used in electrocatalytic processes, specifically in the multicomponent assembling of aldehydes, 4-hydroxycoumarin, and malononitrile. This demonstrates its potential utility in catalysis and synthetic chemistry, where it can facilitate the formation of complex organic molecules (Vafajoo et al., 2014).

Anti-HIV Activity

  • Some derivatives of this compound have been explored for their anti-HIV activity. This indicates potential biomedical applications, particularly in the development of new therapeutic agents against viral infections (Al-Masoudi et al., 2013).

Non-Linear Optical Properties

  • The non-linear optical (NLO) properties of certain chromene derivatives, including those related to this compound, have been investigated. These studies are important in the field of photonics and could lead to applications in optical devices and materials science (Arif et al., 2022).

Photovoltaic Applications

  • Derivatives of this compound have been studied for their photovoltaic properties, which is significant for the development of solar energy technologies and organic-inorganic photodiode fabrication. This suggests its potential in renewable energy applications (Zeyada, El-Nahass, & El-Shabaan, 2016).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O5/c1-25-15-8-7-11(9-16(15)26-2)17-13(10-22)20(23)28-19-12-5-3-4-6-14(12)27-21(24)18(17)19/h3-9,17H,23H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURZUEVTMFHGFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=C(OC3=C2C(=O)OC4=CC=CC=C43)N)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile

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